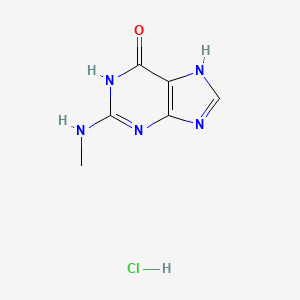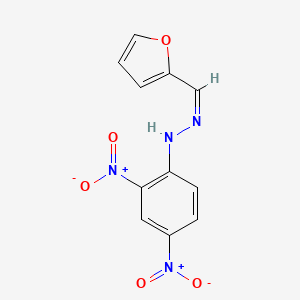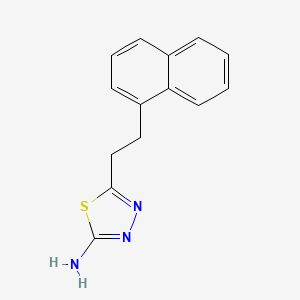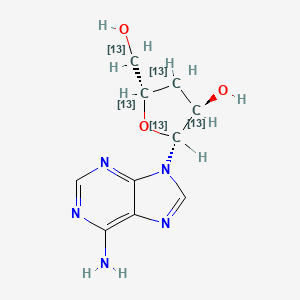![molecular formula C13H11N3O B13843703 6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)
6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a significant role in nicotine addiction. Varenicline Lactam, like its parent compound, is of interest due to its potential pharmacological properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline Lactam typically involves the cyclization of Varenicline or its intermediates under specific conditions. One common method includes the use of a lactamization reaction, where an amide bond is formed within the molecule, resulting in the lactam structure. This process often requires the presence of a dehydrating agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Varenicline Lactam follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
Varenicline Lactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts to promote the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized lactam compounds.
科学研究应用
Chemistry
In chemistry, Varenicline Lactam is studied for its unique structural properties and reactivity. It serves as a model compound for understanding lactam chemistry and developing new synthetic methodologies.
Biology
Biologically, Varenicline Lactam is investigated for its potential interactions with nicotinic acetylcholine receptors and other biological targets. Its effects on cellular signaling pathways and neurotransmitter release are of particular interest.
Medicine
In medicine, Varenicline Lactam is explored for its potential therapeutic applications, including smoking cessation and treatment of neurological disorders. Its pharmacokinetic and pharmacodynamic profiles are studied to optimize its efficacy and safety.
Industry
Industrially, Varenicline Lactam is used in the development of new pharmaceuticals and chemical products. Its synthesis and production methods are continually refined to improve efficiency and reduce costs.
作用机制
Varenicline Lactam exerts its effects by partially activating nicotinic acetylcholine receptors, particularly the α4β2 subtype. This partial agonism results in moderate dopamine release, which helps reduce nicotine cravings and withdrawal symptoms. The compound also interacts with other receptor subtypes, including α3β4 and α7, contributing to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
Cytisine: Another nicotinic receptor partial agonist used for smoking cessation.
Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.
Nicotine Replacement Therapy (NRT): Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Uniqueness
Varenicline Lactam is unique due to its specific receptor binding profile and partial agonist activity. Unlike full agonists like nicotine, it provides a balanced activation of nicotinic receptors, reducing the risk of addiction and side effects. Its lactam structure also offers distinct chemical properties that can be leveraged in various applications.
属性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC 名称 |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17)/t7-,10-/m0/s1 |
InChI 键 |
MQEPJJGUAJITEU-XVKPBYJWSA-N |
手性 SMILES |
C1[C@H]2CNC(=O)[C@@H]1C3=CC4=NC=CN=C4C=C23 |
规范 SMILES |
C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)

![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)

![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
